3-Ethyl-4-nitrophenol (CAS 14143-34-1): A Comprehensive Technical Guide on Synthesis, Characterization, and Applications in Oncology
3-Ethyl-4-nitrophenol (CAS 14143-34-1): A Comprehensive Technical Guide on Synthesis, Characterization, and Applications in Oncology
Executive Summary
3-Ethyl-4-nitrophenol (CAS: 14143-34-1) is a highly specialized nitrophenolic intermediate utilized extensively in advanced organic synthesis and pharmaceutical development[1]. Characterized by its unique arrangement of a hydroxyl group, an ethyl group, and a nitro group on a benzene ring, this compound serves as a critical precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs)[1]. Most notably, it functions as a foundational building block in the development of Traf2- and Nck-interacting kinase (TNIK) inhibitors, which are currently being investigated for their targeted efficacy against colorectal, breast, and gastric cancers[2].
Physicochemical Profiling
Understanding the physicochemical properties of 3-ethyl-4-nitrophenol is essential for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows. The presence of the hydrophobic ethyl group slightly reduces its aqueous solubility compared to unsubstituted nitrophenols, while the polar nitro and hydroxyl groups facilitate strong hydrogen bonding networks[1].
Table 1: Key Physicochemical Properties of 3-Ethyl-4-nitrophenol
| Property | Value | Source |
| IUPAC Name | 3-ethyl-4-nitrophenol | [3] |
| CAS Registry Number | 14143-34-1 | [3] |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| Exact Mass | 167.0582 Da | [3] |
| XLogP3 (Lipophilicity) | 2.9 | [3] |
| Topological Polar Surface Area | 66.1 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Mechanistic Synthesis & Regioselectivity
The synthesis of 3-arylated-4-nitrophenols traditionally faces challenges due to the competing directing effects of the substituents[1]. In the starting material, 3-ethylphenol, the hydroxyl (-OH) group is strongly activating and ortho/para-directing. Conversely, the ethyl (-CH₂CH₃) group is weakly activating but also ortho/para-directing.
Direct nitration using a standard nitric/sulfuric acid mixture often yields a complex mixture of isomers and can lead to over-oxidation[1]. To achieve high regioselectivity at the 4-position (para to the hydroxyl group and ortho to the ethyl group), chemists employ a controlled low-temperature nitration/nitrosation route using sodium nitrite (NaNO₂) and hydrochloric acid (HCl)[2][4]. The electrophile generated in situ selectively attacks the sterically accessible para position, driven primarily by the strong electron-donating effect of the -OH group.
Regioselectivity logic in the electrophilic aromatic substitution of 3-ethylphenol.
Experimental Protocol: Highly Selective Synthesis Workflow
The following self-validating protocol details the synthesis of 3-ethyl-4-nitrophenol via controlled low-temperature reaction, adapted from established pharmaceutical patent literature[2][4].
Reagents & Equipment:
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3-Ethylphenol (74 mmol, ~11 mL)
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Ethanol (EtOH, 45 mL)
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Concentrated Hydrochloric Acid (conc. HCl, 45 mL)
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Sodium Nitrite (NaNO₂, 7.8 g, 1.5 eq)
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Distilled Water (100 mL)
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250 mL Round-Bottom Flask (RBF), Ice Bath, Magnetic Stirrer, Vacuum Filtration Apparatus.
Step-by-Step Methodology:
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Solvent Preparation: In the 250 mL RBF, combine 45 mL of Ethanol and 45 mL of conc. HCl.
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Causality: The highly acidic environment is required to generate the active electrophile from sodium nitrite, while ethanol ensures the organic substrate (3-ethylphenol) remains completely solubilized[4].
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Substrate Addition: Add 11 mL of 3-ethylphenol to the acidic mixture and initiate continuous magnetic stirring[4].
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Thermal Control: Submerge the RBF in an ice bath and stir for 30 minutes.
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Causality: Maintaining a temperature near 0°C is critical. It prevents runaway exothermic reactions, minimizes oxidative degradation of the phenol ring, and maximizes para-selectivity[4].
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Electrophilic Addition: Slowly add 7.8 g of NaNO₂ portion-wise to the chilled mixture[4].
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Causality: Slow addition prevents localized temperature spikes and limits the formation of di-nitrated byproducts. As the reaction proceeds, a solid precipitate will begin to form[4].
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Maturation: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete conversion of the starting material[4].
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Quenching & Isolation: Quench the reaction by adding 100 mL of cold distilled water. Filter the resulting suspension under a vacuum to isolate the crude brown solid (3-ethyl-4-nitrophenol)[4].
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Purification: Dry the solid over MgSO₄ (if extracted into an organic layer) or purify via silica gel column chromatography (using an Ethyl Acetate:Hexane gradient) to yield the pure compound[4].
Applications in Oncology & Drug Development
3-Ethyl-4-nitrophenol is rarely an end-product; it is a vital intermediate. In pharmaceutical development, it is subjected to catalytic reduction to yield 4-amino-3-ethylphenol[5]. This aniline derivative is subsequently coupled with complex heterocyclic systems (such as pyrazoles) to synthesize potent TNIK inhibitors[2].
TNIK is a kinase known to be hyperactive in several malignancies, including colorectal cancer, breast cancer, brain tumors, and ovarian cancer[2]. By utilizing 3-ethyl-4-nitrophenol as a starting scaffold, medicinal chemists can introduce the necessary steric bulk (via the ethyl group) and hydrogen-bonding potential (via the hydroxyl group) required for optimal binding within the TNIK active site[2].
Synthetic workflow from 3-ethyl-4-nitrophenol to TNIK inhibitor APIs.
Analytical Characterization Strategies
To ensure the trustworthiness of the synthesized batch and validate the protocol, rigorous analytical characterization is required:
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¹H NMR Spectroscopy: The proton NMR spectrum will confirm the regiochemistry. The ethyl group presents a characteristic quartet (-CH₂) and triplet (-CH₃) pattern due to spin-spin coupling[1]. The aromatic region will display distinct signals for the three remaining protons on the benzene ring, confirming substitution at the 4-position[1].
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FTIR & UV-Vis Spectroscopy: UV-Vis can track the reaction kinetics by monitoring the disappearance of the 3-ethylphenol absorption band and the emergence of the nitrophenol chromophore[1]. Attenuated Total Reflectance (ATR)-FTIR is used to verify the formation of the strong nitro group (-NO₂) vibrational bands (typically around 1520 cm⁻¹ and 1350 cm⁻¹)[1].
References
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[1] 3-Ethyl-4-nitrophenol | 14143-34-1 | Benchchem, Benchchem.1
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[3] 3-Ethyl-4-nitrophenol | C8H9NO3 | CID 13780905 - PubChem - NIH, National Institutes of Health (NIH).3
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[5] 4-Amino-3-ethylphenol CAS 61638-00-4|C8H11NO - Benchchem, Benchchem.5
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[2] WO2019156439A1 - Compounds for inhibiting tnik and medical uses thereof, Google Patents. 2
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[4] KR20200108078A - Tnik 저해용 화합물 및 이들의 의약 용도, Google Patents.4
Sources
- 1. 3-Ethyl-4-nitrophenol | 14143-34-1 | Benchchem [benchchem.com]
- 2. WO2019156439A1 - Compounds for inhibiting tnik and medical uses thereof - Google Patents [patents.google.com]
- 3. 3-Ethyl-4-nitrophenol | C8H9NO3 | CID 13780905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KR20200108078A - Tnik ì í´ì© íí©ë¬¼ ë° ì´ë¤ì ìì½ ì©ë - Google Patents [patents.google.com]
- 5. 4-Amino-3-ethylphenol CAS 61638-00-4|C8H11NO [benchchem.com]
